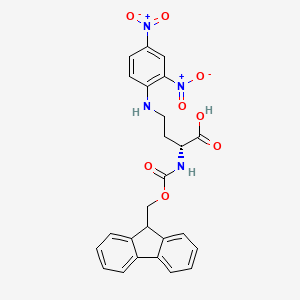

Fmoc-d-dab(dnp)-oh

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-d-dab(dnp)-oh chemical structure and properties

An In-depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: Synthesis, Properties, and Application in Fluorescence-Quenched Substrates

This guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid (this compound), a specialized amino acid derivative pivotal for the development of sensitive tools for biochemical and pharmaceutical research. We will delve into its chemical architecture, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and its function as a potent quenching moiety in Förster Resonance Energy Transfer (FRET) substrates for protease activity profiling.

Introduction: A Dual-Function Building Block

This compound is a non-proteinogenic amino acid meticulously designed for advanced peptide chemistry. It integrates two key functionalities:

-

An Fmoc-protected α-amino group: This allows for its seamless incorporation into peptide sequences using the well-established and mild Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1]

-

A 2,4-dinitrophenyl (Dnp) moiety on the side chain: The Dnp group serves as a highly efficient chromophore that acts as a "dark quencher" in FRET applications.[2] Its broad absorption spectrum makes it a versatile quenching partner for a range of fluorophores.[3]

This dual nature makes this compound an invaluable reagent for synthesizing custom peptide substrates used to monitor enzyme activity in real-time, screen for inhibitors, and study enzyme kinetics with high sensitivity.[4]

Chemical Structure and Physicochemical Properties

The unique arrangement of the base-labile Fmoc group and the Dnp-functionalized side chain dictates the compound's utility in peptide synthesis and FRET-based assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid | [5], |

| Molecular Formula | C₂₅H₂₂N₄O₈ | [6],[5],[7] |

| Molecular Weight | 506.46 g/mol | [6],[8],[7] |

| CAS Number | 1263047-25-1 | [6] |

| Appearance | Yellow powder/solid | [1],[9], |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [10],[1] |

Note: Specific experimental data for melting point and solubility are not widely available in peer-reviewed literature and are best obtained from the supplier's certificate of analysis.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]

Causality Behind Experimental Choices

The success of incorporating this specialized residue hinges on understanding the chemistry of its protecting groups. The α-amino Fmoc group is reliably removed under mild basic conditions (typically 20% piperidine in DMF), which preserves the acid-labile protecting groups commonly used for other amino acid side chains (e.g., Boc, tBu, Trt).[12] The Dnp group on the side chain is intended to remain on the final peptide. It is generally stable to the acidic conditions of final cleavage (e.g., TFA) but requires careful consideration during the basic Fmoc deprotection steps.

Field-Proven Insight: Stability of the Dnp Group

While the Dnp group is robust, researchers should be aware of its potential, albeit partial, lability to the standard Fmoc deprotection reagent, 20% piperidine in DMF. Studies on the analogous Fmoc-His(Dnp)-OH have shown that prolonged or repeated exposure to piperidine can cause partial cleavage of the Dnp group from the side chain.[13]

Self-Validating System:

-

Mitigation Strategy: To ensure the integrity of the Dnp quencher, it is advisable to use the minimum required Fmoc deprotection time. If Dnp cleavage is suspected (which can be monitored by the appearance of a yellow color in the deprotection solution), consider using milder deprotection cocktails, such as 5% piperazine in DMF or a DBU/piperidine-based solution, which can be more efficient and require shorter reaction times.[14]

-

QC Check: After synthesis, the integrity of the final peptide should be confirmed by mass spectrometry to ensure the Dnp group is present.

Detailed Protocol: Incorporation of this compound via Manual SPPS

This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Reagents:

Workflow:

-

Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF and agitate for 3 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HCTU (2.9 eq., 0.29 mmol) in DMF.

-

Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

If the test is positive, the coupling step may be repeated.

-

Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 5-10 mL of TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin beads.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Purify by reverse-phase HPLC.

-

SPPS Workflow Diagram

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Mechanism of Action: Fluorescence Quenching via FRET

The primary application for peptides containing a Dab(Dnp) residue is in the creation of internally quenched fluorescent (IQF) substrates for enzyme assays.[3] The underlying principle is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (the quencher).[16]

The FRET Pair:

-

Donor (Fluorophore): A fluorescent molecule (e.g., Mca, Abz) is placed on one side of the enzyme's cleavage site. It absorbs light at its excitation wavelength and, in isolation, would emit light at a longer wavelength.[4]

-

Acceptor (Quencher): The Dnp group on the Dab residue is placed on the other side of the cleavage site. Dnp is a "dark quencher" because it dissipates the transferred energy as heat rather than emitting light. Its absorption spectrum has a significant overlap with the emission spectra of many common blue-shifted fluorophores.[3]

Mechanism:

-

Quenched State: In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity (typically <100 Å). When the fluorophore is excited, it transfers its energy directly to the nearby Dnp group, preventing fluorescence emission.[16]

-

Fluorescent State: When a target protease cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart. This separation disrupts FRET, and the donor fluorophore, now free from the quencher's influence, emits its characteristic fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the rate of enzyme activity.

Table 2: Common Fluorophore Partners for Dnp Quencher

| Fluorophore | Abbreviation | Ex (nm) | Em (nm) |

| 2-Aminobenzoyl | Abz | ~320 | ~420 |

| 7-Methoxycoumarin-4-yl acetyl | Mca | ~325 | ~392 |

| Tryptophan | Trp | ~280 | ~360 |

Source(s):[4]

FRET Mechanism Diagram

Caption: FRET mechanism in a protease assay using a Dab(Dnp)-quenched substrate.

Application in Enzyme Assays

The synthesized FRET peptide serves as a powerful tool for continuously monitoring protease activity.

Generalized Protocol for a Protease Activity Assay

Workflow:

-

Substrate Preparation: Dissolve the purified, lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Determine the precise concentration using UV-Vis spectroscopy based on the Dnp group's absorbance.

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer appropriate for the target enzyme.

-

Add the FRET peptide substrate to each well, diluted to a final concentration typically at or below its Michaelis-Menten constant (Kₘ).

-

If screening for inhibitors, add the test compounds to the appropriate wells.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Add the target enzyme solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time, using the optimal excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each reaction.

-

The initial velocity (v₀) of the reaction is determined from the initial linear slope of the curve.

-

Enzyme activity can be quantified by comparing these rates to a standard curve generated from a fully cleaved or unquenched fluorophore standard. For inhibitor screening, compare the rates of reaction in the presence and absence of the compound to calculate percent inhibition.

-

Enzyme Assay Workflow Diagram

Caption: General workflow for a continuous fluorescent protease assay.

Conclusion

This compound stands as a cornerstone reagent for modern chemical biology and drug discovery. Its rational design enables straightforward incorporation into peptides via SPPS and endows the resulting molecules with a built-in reporter system for enzymatic activity. By understanding the underlying principles of its synthesis and the FRET mechanism it facilitates, researchers can design and execute highly sensitive and specific assays to probe the complex world of proteases, accelerating the discovery of novel therapeutics and diagnostic tools.

References

-

Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]

-

Giel-Pietraszuk, M., & Rzeszotarska, B. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]

-

Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]

-

CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from CD Formulation website. [Link]

-

VanSaun, M., & Luesch, H. (2015). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in molecular biology (Clifton, N.J.), 1229, 239–250. [Link]

-

Lead Sciences. (n.d.). Fmoc-D-Dab-OH. Retrieved from Lead Sciences website. [Link]

-

MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from MySkinRecipes website. [Link]

-

PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from PubChem website. [Link]

-

Poreba, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7, 43135. [Link]

-

Ghassempour, A., et al. (2017). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

-

Chen, J., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AnaSpec. (n.d.). FRET Peptides. Retrieved from AnaSpec website. [Link]

-

CD Bioparticles. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from CD Bioparticles website. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. This compound [amp.chemicalbook.com]

- 6. 1263047-25-1|this compound|BLD Pharm [bldpharm.com]

- 7. Fmoc-Dab(Dnp)-OH [myskinrecipes.com]

- 8. This compound [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-D-Dab-OH - Lead Sciences [lead-sciences.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

The Strategic Application of Fmoc-D-Dab(Dnp)-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block for Advanced Peptide Science

In the intricate world of peptide chemistry and drug discovery, the strategic selection of amino acid building blocks is paramount to achieving desired biological activity, stability, and functionality. Among the vast arsenal of non-proteinogenic amino acids, Fmoc-D-Dab(Dnp)-OH emerges as a uniquely versatile tool. This guide, grounded in established biochemical principles and field-proven insights, elucidates the core applications, chemical rationale, and detailed methodologies for leveraging this compound in the synthesis of sophisticated peptide-based tools and therapeutics.

At its core, this compound is a derivative of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid featuring a side chain with a primary amine. This structure is strategically modified with two distinct protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the thiol-labile 2,4-dinitrophenyl (Dnp) group at the γ-amine of the side chain. This orthogonal protection scheme is the cornerstone of its utility, allowing for precise, sequential chemical manipulations within a peptide sequence.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂N₄O₈ | [1] |

| Molecular Weight | 506.46 g/mol | [1] |

| Appearance | Typically a yellow or off-white powder | Inferred from Dnp-containing compounds |

| Storage Conditions | -20°C, desiccated | [2] |

The Rationale Behind the Design: Deconstructing this compound

To fully appreciate the applications of this building block, it is essential to understand the specific function of each of its components:

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: As the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc group provides temporary protection for the α-amine.[3] Its key advantage lies in its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This allows for the iterative elongation of the peptide chain under conditions that do not disturb most acid-labile side-chain protecting groups, a principle known as orthogonality.[]

-

The D-Dab (D-2,4-diaminobutyric acid) Core: The choice of a D-amino acid is a deliberate strategy to confer proteolytic resistance to the resulting peptide.[6] Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential and in-vivo half-life.[7] The incorporation of D-amino acids creates peptides that are not recognized by these enzymes, significantly enhancing their stability and bioavailability.[8][9] The Dab core itself, with its side-chain amine, provides a crucial point for modification and functionalization.

-

The Dnp (2,4-dinitrophenyl) Group: The Dnp group serves a dual purpose. Primarily, it functions as a highly effective quencher of fluorescence.[10] When placed in close proximity to a fluorescent donor molecule (a fluorophore), the Dnp group can accept the donor's excitation energy without emitting light, a phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[11] This property is the basis for its primary application in the development of fluorogenic protease substrates. Secondly, the Dnp group acts as an orthogonal protecting group for the side-chain amine, stable to both the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from the resin.

Core Application: Synthesis of Fluorogenic Protease Substrates (FRET Probes)

The principal application of this compound is in the synthesis of FRET-based protease substrates. These powerful tools are indispensable for studying enzyme kinetics, screening for inhibitors, and high-throughput drug discovery.

The Underlying Principle: FRET and Protease Activity

A FRET substrate peptide is designed with a fluorophore and a quencher positioned on opposite sides of a specific protease cleavage site. In the intact peptide, the fluorophore and the Dnp-quencher are in close proximity (typically 10-100 Å), allowing for efficient FRET and resulting in minimal to no fluorescence.[11] Upon the introduction of a specific protease, the peptide backbone is cleaved. This cleavage event separates the fluorophore from the Dnp-quencher, disrupting FRET and leading to a measurable increase in fluorescence. This direct correlation between enzymatic activity and fluorescence signal allows for real-time, quantitative analysis of protease function.[12]

Caption: Mechanism of a FRET-based protease assay.

Experimental Workflow: Fmoc-SPPS of a FRET Substrate

The synthesis of a FRET peptide using this compound follows the standard Fmoc-SPPS protocol. The D-Dab(Dnp) residue is incorporated at the desired position, typically on the C-terminal side of the cleavage site, while a corresponding fluorescent amino acid (e.g., Fmoc-L-Trp(Boc)-OH for intrinsic fluorescence or an amino acid conjugated to a fluorophore like Abz) is placed on the N-terminal side.

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Advanced Applications and Synthetic Strategies

Beyond its primary role in FRET substrates, the unique structure of this compound allows for more complex synthetic designs, provided the Dnp group is selectively removed while the peptide is still attached to the solid support.

Orthogonal Deprotection of the Dnp Group

The Dnp group is stable to the standard reagents used in Fmoc-SPPS (piperidine and TFA). However, it can be selectively removed on-resin using a process called thiolysis, which employs a nucleophilic thiol. This orthogonal deprotection unlocks the side-chain amine of the Dab residue for further modification.

Field Insight: Potential Instability of Dnp to Piperidine While generally stable, it has been reported that the Dnp group on histidine can be partially cleaved by the 20% piperidine solution used for Fmoc deprotection. This side reaction, while documented for histidine, should be considered a possibility for D-Dab(Dnp) as well, especially during prolonged or repeated deprotection steps. Shorter deprotection times or the use of alternative, less nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may mitigate this risk.[13]

Detailed Protocol: On-Resin Thiolysis of the Dnp Group

This protocol is adapted from established methods for Dnp removal from histidine and should be optimized for the specific peptide sequence.

-

Resin Preparation: Following the completion of the peptide sequence assembly, the resin-bound peptide is thoroughly washed with DMF and then Dichloromethane (DCM) and dried under vacuum.

-

Deprotection Cocktail: Prepare a deprotection solution consisting of a thiol in a suitable solvent. A common and effective cocktail is 20% thiophenol in DMF.

-

Causality: Thiophenol is a potent nucleophile that attacks the electron-deficient aromatic ring of the Dnp group, leading to its cleavage from the side-chain amine.

-

-

Reaction: Swell the resin in DMF. Drain the solvent and add the thiophenol/DMF solution (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and Mass Spectrometry.

-

Washing: After the reaction is complete, filter the resin and wash it extensively to remove the thiophenol and the cleaved Dnp byproduct. A typical washing sequence is:

-

DMF (3x)

-

DCM (3x)

-

Methanol (3x)

-

-

Drying: Dry the resin under vacuum. The newly exposed side-chain amine is now available for further functionalization.

Synthesis of Branched and Cyclic Peptides

Once the Dnp group is removed, the liberated side-chain amine can be used as an attachment point for:

-

Branched Peptides: A new peptide sequence can be synthesized off the Dab side chain.

-

Cyclic Peptides: The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization, a strategy often employed to constrain peptide conformation and enhance biological activity.[14]

-

Peptide-Drug Conjugates (PDCs): The amine can be used to attach small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Caption: Synthetic pathways enabled by orthogonal Dnp deprotection.

Conclusion: A Strategic Asset for Peptide Chemists

This compound is more than a simple protected amino acid; it is a sophisticated chemical tool that empowers researchers to design and synthesize highly functionalized peptides. Its primary application in the creation of robust, enzymatically stable FRET substrates provides a direct and reliable method for probing protease activity. Furthermore, the orthogonality of the Dnp group, when leveraged correctly, opens avenues for the construction of complex architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates. By understanding the distinct roles of its constituent parts and the nuances of the associated chemical methodologies, scientists can fully exploit the potential of this versatile building block to advance the frontiers of biochemistry and drug discovery.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Xie, J., & Zhou, J. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(15), 4031-4043. Retrieved from [Link]

-

Wang, L., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Nature Protocols, 9(7), 1646-1659. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Reference provided for general context, direct URL not available in search results).

-

Sato, K., & Tsumuraya, T. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 29. Retrieved from [Link]

-

Sato, K., et al. (2006). Synthesis of PNA FRET Probes via an Orthogonally Protected Building Block for Post-Synthetic Labeling of PNAs at the 5-Position of U. Journal of Organic Chemistry, 71(21), 8192-8195. Retrieved from [Link]

-

Kuppusamy, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 583-594. Retrieved from [Link]

-

Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 20(8), 13997-14011. Retrieved from [Link]

-

Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 11(11), 690-697. Retrieved from [Link]

-

bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. Retrieved from [Link]

-

Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection conditions during the synthesis of the peptide gly-his-ala-leu-gly. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]

-

MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

-

Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(5), 352-356. Retrieved from [Link]

-

ResearchGate. (2003). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]

-

Kim, J., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41753-41759. Retrieved from [Link]

-

ResearchGate. (2018). The use of D-amino acids in peptide design. Retrieved from [Link]

-

Thomasnet. (n.d.). FRET brochure Version 2_008.indd. Retrieved from [Link]

-

ACS Publications. (2026). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with the Abz/Dnp.... Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Dap(Dnp)-OH. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

-

MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

-

Frontiers. (n.d.). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Retrieved from [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. bachem.com [bachem.com]

- 11. cpcscientific.com [cpcscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of N-α-(9-fluorenylmethoxycarbonyl)-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, commonly known as Fmoc-D-Dab(Dnp)-OH. We will delve into its chemical and physical properties, its critical role in solid-phase peptide synthesis (SPPS), and a detailed, field-proven protocol for its application. This document is intended to equip researchers with the necessary knowledge to effectively utilize this versatile building block in the development of complex peptides and novel therapeutics.

Core Characteristics of this compound

This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide chemistry. Its structure is uniquely designed for controlled, stepwise peptide synthesis, featuring two distinct and orthogonally protected amino groups.

The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.[1] The side-chain γ-amino group is protected by the 2,4-dinitrophenyl (Dnp) group. This strategic protection scheme allows for the selective deprotection and functionalization of different parts of the molecule at specific stages of the synthesis, enabling the creation of complex peptide architectures.[]

Molecular Profile

A clear understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₂N₄O₈ | [3][4] |

| Molecular Weight | 506.46 g/mol | [3][5] |

| CAS Number | 1263047-22-8 | [5] |

| Appearance | Typically a yellow or off-white powder | |

| Purity | ≥97% (commonly) |

The Strategic Role of the Dnp Protecting Group

The choice of a protecting group is a critical decision in peptide synthesis, directly impacting the efficiency and success of the entire process.[][6] The 2,4-dinitrophenyl (Dnp) group, while also used for protecting the hydroxyl function of tyrosine[7], is particularly valuable for the side chains of amino acids like diaminobutyric acid and histidine.[8]

The primary rationale for employing the Dnp group is its stability under the conditions used for Fmoc removal (mild base) and its susceptibility to cleavage under specific, orthogonal conditions. The Dnp group is stable to most reaction and cleavage conditions used in peptide synthesis, which is beneficial when synthesizing larger peptides.[3] Its stability prevents unwanted side reactions at the γ-amino group during the elongation of the peptide chain.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing. The following protocol is a generalized yet robust methodology that can be adapted to specific sequences and synthetic scales.

Experimental Workflow

The overall workflow for incorporating a single this compound residue is depicted below.

Caption: Workflow for this compound incorporation in SPPS.

Detailed Protocol

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Thiophenol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature. This step is crucial for exposing the reactive sites on the resin.[9]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Cleavage of the Dnp Protecting Group:

-

This step is performed after the full peptide sequence has been assembled.

-

Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).[8]

-

Add thiophenol (typically a 20-fold molar excess) and triethylamine (2 mL per gram of resin).[8]

-

Agitate the mixture at room temperature for approximately 90 minutes.[8]

-

Filter the resin and wash it sequentially with DMF (2 times), DCM (2 times), and methanol (2 times).[8]

-

Dry the resin under vacuum.

-

-

Final Cleavage and Deprotection:

-

Following the removal of the Dnp group, the peptide can be cleaved from the resin and the remaining side-chain protecting groups can be removed using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure the integrity of the synthesis:

-

Monitoring Coupling Reactions: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless) indicates that all primary amines have reacted.

-

Orthogonal Protection: The use of an orthogonal protection strategy (base-labile Fmoc and thiol-labile Dnp) ensures that the removal of one group does not affect the other, providing precise control over the synthesis.[]

-

Thorough Washing: Extensive washing steps are critical to remove excess reagents and byproducts that could interfere with subsequent steps.[4]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique protection scheme allows for the synthesis of complex peptides with a high degree of control. By understanding its fundamental properties and adhering to a robust synthetic protocol, researchers can effectively leverage this building block to advance their work in drug discovery and development.

References

-

Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

-

ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. [Link]

-

Biotecnología Aplicada. Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. [Link]

-

PubMed. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. [Link]

-

AGTC Bioproducts. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

MySkinRecipes. Fmoc-Dab(Dnp)-OH. [Link]

-

Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

Sources

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. vapourtec.com [vapourtec.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Organic Chemist's Gambit: A Deep Dive into Fmoc and DNP Protecting Groups in Peptide Synthesis

For the researcher, scientist, and drug development professional, the synthesis of a peptide is a meticulous endeavor, a molecular chess match where every move is critical to reaching the desired end game: a pure, functional peptide. The unsung heroes of this strategic process are the protecting groups, temporary shields that guard reactive functionalities, directing the flow of the reaction with precision. This guide offers an in-depth exploration of two such pivotal players: the ubiquitous 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of modern solid-phase peptide synthesis (SPPS), and the robust 2,4-dinitrophenyl (DNP) group, a classic protector for specific amino acid side chains. We will dissect their core chemistries, operational protocols, and strategic applications, providing the field-proven insights necessary to navigate the complexities of peptide synthesis with confidence and scientific integrity.

The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis

Before delving into the specifics of Fmoc and DNP, it is crucial to grasp the concept of orthogonality. In the context of peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be selectively removed under distinct chemical conditions, without affecting the others.[1][2] This principle is the bedrock of efficient and successful peptide assembly, allowing for the precise unmasking of specific reactive sites at the desired stage of the synthesis. The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system, where the base-labile Fmoc group protects the α-amino terminus, while acid-labile groups like tBu shield the amino acid side chains.[1][]

The Fmoc Group: The Workhorse of Contemporary SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has revolutionized solid-phase peptide synthesis, largely supplanting the older Boc (tert-butoxycarbonyl) strategy due to its milder deprotection conditions and enhanced compatibility with automated synthesis.[4][5]

Chemical Properties and Introduction of the Fmoc Group

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[6] The resulting Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[7][8]

The Mechanism of Fmoc Deprotection: A Symphony of Base-Catalyzed β-Elimination

The defining characteristic of the Fmoc group is its lability to bases.[9] Deprotection is typically accomplished using a 20-50% solution of a secondary amine, most commonly piperidine, in DMF.[10][11] The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[9][10] The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing unwanted side reactions.[8]

The progress of Fmoc deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm, a significant advantage for process control in both manual and automated synthesis.[8][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

The DNP Group: A Stalwart Protector for Problematic Residues

The 2,4-dinitrophenyl (DNP) group is a robust protecting group, primarily employed for the side chains of amino acids that are prone to side reactions, most notably histidine.[13][14] It also finds application in protecting the hydroxyl group of tyrosine.[15]

Chemical Properties and Introduction of the DNP Group

The DNP group is typically introduced using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, via a nucleophilic aromatic substitution reaction.[4][16] Under mildly alkaline conditions, the nucleophilic side chain (e.g., the imidazole nitrogen of histidine) attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride ion and forming a stable DNP-amino acid derivative.[4] The strong electron-withdrawing nature of the two nitro groups makes the DNP group highly effective at suppressing the nucleophilicity and basicity of the imidazole ring, thereby preventing side-chain acylation and racemization during peptide coupling.[14]

The Mechanism of DNP Deprotection: Thiolysis as the Key

A key advantage of the DNP group is its stability under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and for the final cleavage of the peptide from many resins.[13][14] The DNP group is selectively removed by thiolysis, a nucleophilic aromatic substitution reaction using a thiol-containing reagent.[6][10] The most common reagent for this purpose is thiophenol, typically in the presence of a base like triethylamine in DMF.[17][18] The thiol attacks the carbon atom of the aromatic ring attached to the amino acid side chain, displacing the protected side chain and forming a stable thioether adduct with the DNP group. This deprotection is usually performed while the peptide is still attached to the solid support.[10]

Caption: Mechanism of DNP deprotection via thiolysis.

Comparative Analysis: Fmoc vs. DNP in Peptide Synthesis Strategy

The choice between and the interplay of Fmoc and DNP protecting groups are dictated by the specific requirements of the peptide sequence and the overall synthetic strategy.

| Feature | Fmoc (α-Amino Protection) | DNP (Side-Chain Protection) |

| Lability | Base-labile (e.g., 20% piperidine/DMF)[6] | Thiol-labile (e.g., thiophenol)[10] |

| Stability | Acid-stable (TFA-stable)[9] | Acid-stable (TFA-stable)[13] |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[] | Orthogonal to acid-labile groups; however, partial cleavage by piperidine has been reported, indicating imperfect orthogonality with Fmoc deprotection conditions.[6] |

| Monitoring | UV-active byproduct allows for real-time reaction monitoring[12] | DNP-containing byproducts are highly colored, which can aid in visual confirmation but may complicate purification if not fully removed.[20] |

| Primary Use | Temporary protection of the α-amino group in SPPS.[9] | "Permanent" side-chain protection, particularly for histidine, to prevent racemization and side reactions.[13][14] |

Experimental Protocols

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for one cycle of amino acid addition.

-

Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for at least 1 hour.[21]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 5 minutes, drain, and then for a further 10-15 minutes to ensure complete removal of the Fmoc group.[22]

-

Washing: Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Protocol for DNP Group Removal from Resin-Bound Peptide

This procedure is performed after the peptide chain has been fully assembled but before cleavage from the resin.

-

Resin Preparation: Wash the DNP-protected peptide-resin with DMF.

-

Thiolysis Reaction:

-

Washing: Filter the resin and wash it thoroughly with DMF, followed by DCM and methanol, to remove the cleaved DNP group and thiophenol.[17]

-

Drying: Dry the resin under vacuum before proceeding to the final cleavage step.

Concluding Remarks: Strategic Implementation for Synthetic Success

The Fmoc and DNP protecting groups represent two powerful tools in the arsenal of the peptide chemist. The Fmoc group, with its mild deprotection conditions and amenability to automation, has rightfully earned its place as the dominant strategy for α-amino protection in SPPS. The DNP group, while less commonly used in the era of Fmoc/tBu chemistry, remains a valuable option for the side-chain protection of challenging residues like histidine, effectively mitigating the risk of racemization and other side reactions.

A deep understanding of their respective chemistries, stabilities, and deprotection mechanisms is paramount. While they offer a degree of orthogonality, field experience dictates caution, as the potential for DNP cleavage during repeated Fmoc deprotection cycles is a tangible risk that must be considered in the design of any synthetic strategy employing both.[6] By leveraging the strengths of each protecting group and being cognizant of their limitations, researchers can navigate the intricate landscape of peptide synthesis to achieve their desired targets with high purity and yield, ultimately advancing the frontiers of science and medicine.

References

-

Creative Biolabs. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of DNPBS-protected amino acids a General synthetic strategy... [Image]. Retrieved from [Link]

- Garay, H., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195.

- Wagner, D. B., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.

- PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

PubChem. (n.d.). n,1-Bis(2,4-dinitrophenyl)histidine. Retrieved from [Link]

-

PubChem. (n.d.). L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- PubMed. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.

-

LibreTexts. (n.d.). Fatty Acids -- Four enzymes and reactions: Thiolytic cleavage. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Histidine. Retrieved from [Link]

- PubMed. (1990). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 195.

-

University of Wisconsin-La Crosse. (n.d.). Reagents for Protein Sequence Determination. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 7. n,1-Bis(2,4-dinitrophenyl)histidine | C18H13N7O10 | CID 259738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. peptide.com [peptide.com]

- 18. Histidine - Wikipedia [en.wikipedia.org]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. chempep.com [chempep.com]

A Senior Application Scientist's Guide to Fmoc-D-Dab(Dnp)-OH: Mechanism and Application in Solid-Phase Peptide Synthesis

Abstract

In the landscape of complex peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high-fidelity outcomes. Fmoc-D-Dab(Dnp)-OH, a non-proteinogenic amino acid derivative, offers a unique combination of functionalities that unlock advanced applications in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core mechanisms governing the use of this compound. We will dissect the distinct roles of its constituent protecting groups—the base-labile Fmoc group and the thiolysis-cleavable Dnp group—and elucidate the principle of orthogonality that underpins its utility. This guide details its primary applications in the synthesis of internally quenched fluorescent (IQF) substrates for protease activity assays and in the formation of side-chain lactam bridges for peptide cyclization. Authored for researchers and drug development professionals, this document synthesizes technical accuracy with field-proven protocols to serve as a comprehensive resource for leveraging this compound in advanced peptide design and synthesis.

Introduction: The Principle of Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry, enabling the stepwise construction of complex peptide chains on an insoluble resin support.[1] The success of SPPS hinges on a meticulously planned protecting group strategy.[2] To prevent unwanted side reactions and ensure the correct amino acid sequence, the reactive functional groups of the amino acid building blocks—the α-amino group and any reactive side chains—must be temporarily masked.[3]

An "orthogonal" protection scheme is one in which different classes of protecting groups are used, and each class can be removed by a specific chemical reaction without affecting the others.[4] The most common strategy in modern SPPS is the Fmoc/tBu approach. Here, the temporary Nα-amino protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed at each cycle with a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., t-butyl, trityl) are stable to this base but are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[5][6]

This compound introduces a third level of control through a "semi-permanent" protecting group, the 2,4-dinitrophenyl (Dnp) group. This allows for selective deprotection and modification of a specific side chain while the peptide remains anchored to the resin and other side-chain protecting groups are still in place. This capability is crucial for creating complex peptide architectures such as cyclic peptides and sophisticated molecular probes.[7]

Component Analysis of this compound

To fully grasp the mechanism of action, it is essential to understand the role of each component of the molecule.

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the temporary shield for the α-amino group. Its removal is the first step in each cycle of peptide chain elongation. This occurs via a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][8] The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, which is washed away.[6]

-

The D-Dab Core (Structural Scaffold): The core of the molecule is D-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The "D" configuration provides resistance to enzymatic degradation by proteases, which can enhance the in-vivo stability of the final peptide. The key feature of Dab is its side chain, which contains a primary amine that serves as a versatile chemical handle for further modification after deprotection.

-

The Dnp Group (Side-Chain Protection): The 2,4-dinitrophenyl group serves two critical functions.

-

Orthogonal Protecting Group: It protects the side-chain amine of the Dab residue. The Dnp group is stable to the mild basic conditions used for Fmoc removal and the strong acidic conditions (TFA) used for final cleavage and removal of most other side-chain protecting groups.[9] It can be selectively removed on-resin through nucleophilic aromatic substitution using a thiol, most commonly thiophenol.[10][11] This orthogonality is the key to its utility.

-

Universal Quencher: The Dnp moiety is a highly efficient chromophore that functions as an acceptor (quencher) in Förster Resonance Energy Transfer (FRET) pairs.[12][13] It can effectively quench the fluorescence of a wide range of donor fluorophores when held in close proximity.[14][15]

-

The interplay between these three components is what makes this compound such a powerful tool in peptide synthesis.

Mechanism of Action in SPPS Workflows

The incorporation and selective manipulation of this compound on the solid support follows a precise sequence of orthogonal steps.

General SPPS Workflow

The overall process for incorporating the Dab(Dnp) residue and preparing it for subsequent modification is illustrated below.

Caption: General SPPS workflow for incorporating and selectively deprotecting this compound.

This workflow highlights the critical orthogonal steps: Fmoc removal with a base allows chain elongation, while the Dnp group remains intact. Only when desired is the Dnp group removed with a completely different reagent (a thiol), exposing the side-chain amine for specific modifications.

Key Applications and Mechanisms

The unique properties of this compound enable two powerful applications in drug discovery and biochemical research.

Application 1: Internally Quenched Fluorescent (IQF) Substrates

IQF substrates are invaluable tools for studying protease activity. They are designed based on the principle of FRET, where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor (quencher).[16][17]

Mechanism of Action:

-

Synthesis: A peptide sequence recognized by a specific protease is synthesized. A fluorescent donor group (e.g., Mca, Abz) is attached to one end of the cleavage site, and this compound is incorporated on the other side.[18]

-

Quenched State: In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity. When the fluorophore is excited, its energy is efficiently transferred to the Dnp group and dissipated as heat, resulting in minimal or no fluorescence.[12][15]

-

Cleavage and Signal: When the target protease cleaves the peptide bond between the fluorophore and the Dnp group, the two moieties diffuse apart. The FRET process is disrupted, and the donor's fluorescence is no longer quenched.[19] This results in a measurable increase in fluorescence intensity that is directly proportional to the rate of enzyme activity.

Caption: Mechanism of an Internally Quenched Fluorescent (IQF) substrate using a Dab(Dnp) quencher.

Application 2: Side-Chain to Side-Chain Cyclization (Lactam Bridge)

Peptide cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability, and improved pharmacokinetic properties.[20] this compound is an excellent tool for creating a side-chain to side-chain lactam (amide) bridge.[7]

Mechanism of Action:

-

Linear Peptide Synthesis: A linear peptide is synthesized on the resin containing both this compound and another amino acid with a carboxylate side chain (e.g., Aspartic Acid or Glutamic Acid). The side chains of Asp/Glu are protected with groups labile to the final cleavage cocktail (e.g., OtBu).

-

Selective Dnp Removal: After the linear sequence is complete, the Dnp group is selectively removed on-resin using the thiophenol protocol, exposing the primary amine on the Dab side chain.

-

On-Resin Cyclization: The newly freed amine of the Dab side chain is then coupled with the side-chain carboxyl group of the Asp or Glu residue. This is achieved using standard peptide coupling reagents (e.g., HATU, HBTU). This intramolecular reaction forms a stable lactam bridge.[21][22]

-

Final Cleavage: The now-cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously with TFA.

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization via a lactam bridge.

Experimental Protocols & Data

Protocol: On-Resin Removal of the Dnp Protecting Group

This protocol describes a field-proven method for the selective cleavage of the Dnp group from the side chain of a Dab residue while the peptide is still attached to the solid support.[9][11]

Materials:

-

Peptide-resin containing the Dab(Dnp) residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Thiophenol

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail: Prepare the deprotection solution. For each gram of resin, use 10 mL of DMF, 2 mL of thiophenol, and 2 mL of DIEA. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin.

-

Agitation: Agitate the mixture at room temperature for 60-90 minutes. The solution will typically turn a bright yellow/orange color as the Dnp-thiol adduct is formed.

-

Washing: Drain the reaction solution. Wash the resin extensively to remove all reagents and byproducts. A recommended wash cycle is:

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

-

Confirmation (Optional): A small sample of beads can be subjected to a Kaiser test. A positive (blue) result confirms the presence of the free primary amine on the Dab side chain.

-

Drying: Dry the resin under vacuum if it is to be stored, or proceed directly to the next synthetic step (e.g., cyclization).

Data Summary: Orthogonality of Protecting Groups

The utility of this compound is defined by the distinct chemical conditions required to remove each protecting group.

| Protecting Group | Attached To | Cleavage Reagent | Stability Conditions |

| Fmoc | Nα-Amine | 20% Piperidine in DMF | Stable to acids (TFA) and thiols |

| Dnp | Dab Side-Chain | Thiophenol + Base in DMF | Stable to acids (TFA) and piperidine* |

| tBu, Trt, Pbf | Various Side-Chains | 95% Trifluoroacetic Acid (TFA) | Stable to piperidine and thiols |

*Note: While generally stable, some minor loss of Dnp has been reported with prolonged or repeated piperidine treatments, though it is typically not significant enough to prevent its use in Fmoc-SPPS.[23]

Conclusion

This compound is a sophisticated and versatile building block that provides peptide chemists with an exceptional level of synthetic control. Its defining feature is the Dnp group, which functions as both a robust, orthogonally-cleavable protecting group and a universal fluorescence quencher. By understanding and applying the distinct mechanisms of deprotection for the Fmoc and Dnp groups, researchers can confidently execute complex synthetic strategies. From developing high-sensitivity protease assays to engineering conformationally constrained cyclic peptides with enhanced therapeutic potential, this compound is an indispensable tool for advancing the frontiers of chemical biology and drug discovery.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Diagram]. Retrieved from [Link]

-

Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9884–9893. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

Padron, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]

-

Laczko, I., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-21. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

-

Neamtu, A., et al. (2016). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 17(11), 1837. Retrieved from [Link]

-

PeptaNova. (n.d.). Assay Method Using Nma/Dnp type Fluorescence-Quenching Substrates. Retrieved from [Link]

-

Poreba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7, 43135. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral overlap of the DNP quenching group and the ACC fluorophore. [Diagram]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from [Link]

-

AIP Publishing. (2025). Dye–quencher pair screening for efficient photo-CIDNP: The role of molecular diffusion. The Journal of Chemical Physics. Retrieved from [Link]

-

Schiller, P. W., et al. (1989). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 34(5), 392-396. Retrieved from [Link]

-

Biosyntan GmbH. (n.d.). Side Chain Cyclization. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Dab(Boc)-OH: A Versatile Building Block for Pharmaceutical Research. Retrieved from [Link]

-

Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 1(1), 1-10. Retrieved from [Link]

-

Interchim. (n.d.). Product Monograph - FRET Substrates. Retrieved from [Link]

-

AnaSpec. (n.d.). FRET brochure. Retrieved from [Link]

-

Eurogentec. (n.d.). FRET Substrates. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptanova.de [peptanova.de]

- 13. interchim.fr [interchim.fr]

- 14. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.thomasnet.com [cdn.thomasnet.com]

- 17. bachem.com [bachem.com]

- 18. FRET Substrates [eurogentec.com]

- 19. listlabs.com [listlabs.com]

- 20. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 21. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 22. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]

- 23. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

Expanding the Peptide Universe: A Technical Guide to Non-Natural Amino Acids in Peptide Design

Introduction: Beyond the Canonical 20

For decades, the 20 proteinogenic amino acids have been the fundamental building blocks in our understanding and engineering of peptides and proteins. However, native peptides often suffer from significant therapeutic liabilities, including rapid proteolytic degradation, poor bioavailability, and low receptor selectivity.[1][2] The strategic incorporation of non-natural amino acids (ncAAs)—also referred to as unnatural or non-canonical amino acids (UAAs)—has emerged as a transformative approach in peptide design.[3] These bespoke building blocks, which encompass any amino acid not naturally encoded in the genome, provide an unparalleled toolkit to overcome the intrinsic limitations of their natural counterparts. By introducing novel side-chain functionalities, backbone geometries, and stereochemistries, ncAAs enable the rational design of peptide therapeutics with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[4][5]

This guide provides an in-depth exploration of the core principles and practical methodologies for integrating ncAAs into peptide scaffolds. We will delve into the diverse chemical space of ncAAs, detail the primary synthetic and biosynthetic incorporation strategies, and showcase their impact on modern drug discovery through illustrative applications and quantitative data.

The ncAA Toolbox: Engineering Novel Peptide Properties

The power of ncAAs lies in their vast structural diversity, which allows for the precise modulation of a peptide's physicochemical properties.[3] The choice of an ncAA is a critical design decision, directly influencing the final molecule's conformation, stability, and biological activity.

Causality in Design: Why Choose a Specific ncAA?

The decision to incorporate a specific class of ncAA is driven by a desired therapeutic outcome. For instance, if a lead peptide shows promising in vitro activity but is rapidly cleared in vivo, the primary hypothesis is enzymatic degradation. The logical experimental choice is to introduce modifications that sterically hinder or remove the recognition sites for proteases.

-

To enhance proteolytic stability: N-methylation of the peptide backbone removes the hydrogen bond donor required for protease binding, significantly increasing the peptide's half-life.[6] Similarly, substituting a natural L-amino acid with its D-enantiomer disrupts the chiral recognition by proteases.[7]

-

To impose conformational constraints: Peptides are often highly flexible, leading to a significant entropic penalty upon binding to a target. Incorporating rigid ncAAs like α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib) restricts the available conformational space, pre-organizing the peptide into a bioactive conformation and enhancing binding affinity.[8]

-

To introduce novel functionalities: ncAAs can carry bioorthogonal handles, such as azides or alkynes, for site-specific conjugation of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve pharmacokinetics.

The following table summarizes key classes of ncAAs and their primary applications in peptide design.

| ncAA Class | Example(s) | Primary Application(s) | Rationale / Mechanism of Action |

| D-Amino Acids | D-Alanine, D-Leucine | Proteolytic Stability: Significantly increases resistance to degradation by endogenous proteases.[7] | Proteases are chiral enzymes evolved to recognize L-amino acid substrates; D-isomers do not fit the active site. |

| N-Methylated Amino Acids | N-methyl-Glycine (Sarcosine) | Proteolytic Stability, Membrane Permeability: Blocks protease cleavage and enhances lipophilicity.[6] | Removes the amide N-H, disrupting the hydrogen-bonding pattern recognized by proteases and increasing passive diffusion. |

| α,α-Disubstituted Amino Acids | Aminoisobutyric acid (Aib) | Conformational Constraint: Induces helical or turn structures, reducing flexibility.[8] | Steric hindrance from the second α-substituent restricts the allowable Ramachandran (φ, ψ) angles. |

| β- and γ-Amino Acids | β-Alanine, Gabapentin | Proteolytic Stability, Novel Scaffolds: Expands the peptide backbone, creating protease-resistant structures.[9] | The altered backbone geometry is not recognized by standard proteases. |

| Side-Chain Modifications | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Conformational Constraint, Enhanced Potency: Locks the side-chain orientation, improving target binding.[10] | The cyclic nature of the side chain reduces the number of rotatable bonds, favoring a specific bioactive conformation. |

| Bioorthogonal Handles | p-Azido-L-phenylalanine | Site-Specific Conjugation: Enables "click" chemistry for attaching payloads (dyes, drugs, PEG). | The azide group is chemically inert in biological systems but reacts specifically with alkyne-functionalized molecules. |

Strategies for Incorporating Non-Natural Amino Acids

The successful integration of ncAAs into a peptide sequence relies on robust chemical and biological methodologies. The choice of method depends on the desired peptide length, the complexity of the ncAA, and the required scale.

Solid-Phase Peptide Synthesis (SPPS): The Chemist's Workhorse

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and versatile method for chemically synthesizing peptides containing ncAAs.[7][11] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12] This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps.[12]

// Node Definitions Resin [label="1. Resin Support\n(e.g., Wang, Rink Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="2. Nα-Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="3. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="4. Amino Acid Coupling\n(ncAA + Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="5. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle (n-1) times", shape=ellipse, style=dashed, fontcolor="#5F6368"]; Cleavage [label="6. Cleavage & Side-Chain\nDeprotection (e.g., TFA cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="7. Purification & Analysis\n(HPLC, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"];